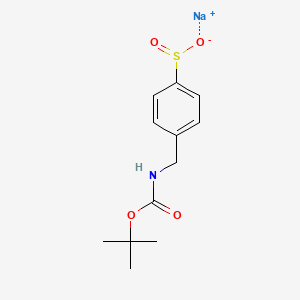
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate
Overview
Description
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate: is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further connected to a benzenesulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) for efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate.
Reduction: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Trifluoroacetic acid or hydrochloric acid in organic solvents are typically used for BOC deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfonate.
Reduction: 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate is used as a building block for the synthesis of more complex molecules. Its BOC-protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine: The compound’s ability to undergo selective deprotection makes it useful in the synthesis of peptides and other biologically active molecules. It can be used in the development of pharmaceuticals where controlled release of the amino group is required .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate primarily involves the protection and deprotection of the amino group. The BOC group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled release of the amino group . This property is exploited in various synthetic pathways to achieve selective transformations.
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also features a BOC-protected amino group and is used in similar synthetic applications.
tert-Butoxycarbonyl-methyl-amino-butyric acid: Another BOC-protected amino compound used in organic synthesis.
Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate is unique due to its sulfinate group, which provides additional reactivity and functionalization options compared to other BOC-protected amino compounds. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.Na/c1-12(2,3)17-11(14)13-8-9-4-6-10(7-5-9)18(15)16;/h4-7H,8H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGWXIDGRAYDB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















